BenchChemオンラインストアへようこそ!

Pravastatin Methyl Ester

Lipophilicity Partition coefficient Physicochemical properties

This is the definitive reference standard for quantifying Pravastatin EP Impurity F in drug substance and finished product. Its unique esterification fundamentally alters lipophilicity and chromatographic retention (k' difference ≥5–10 units vs pravastatin sodium), making it essential for system suitability, retention time marking, and calibration in HPLC/UPLC purity methods. The methyl ester’s susceptibility to hydrolysis provides a superior hydrolytic degradation marker in forced degradation studies per ICH Q1A(R2). Supplied with a full Structure Elucidation Report (SER) and CoA, it is submission-ready for ANDA/NDA impurity profiling and meets USP/EP regulatory expectations.

Molecular Formula C24H38O7
Molecular Weight 438.6 g/mol
CAS No. 81131-72-8
Cat. No. B3331337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePravastatin Methyl Ester
CAS81131-72-8
Molecular FormulaC24H38O7
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC)O)O)O
InChIInChI=1S/C24H38O7/c1-5-14(2)24(29)31-21-12-18(26)10-16-7-6-15(3)20(23(16)21)9-8-17(25)11-19(27)13-22(28)30-4/h6-7,10,14-15,17-21,23,25-27H,5,8-9,11-13H2,1-4H3/t14-,15-,17+,18+,19+,20-,21-,23-/m0/s1
InChIKeyRWPDTNZREPBAOE-SJINMKGWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pravastatin Methyl Ester (CAS 81131-72-8): Physicochemical & Regulatory Baseline for Informed Procurement


Pravastatin Methyl Ester (CAS 81131-72-8) is the methyl ester derivative of the HMG-CoA reductase inhibitor pravastatin, with molecular formula C24H38O7 and a molecular weight of 438.56 g/mol . It is structurally identical to the pharmacologically active pravastatin hydroxy acid except for the esterification of the terminal carboxyl group on the heptanoic acid side chain with a methyl group . This single covalent modification converts the freely water-soluble, hydrophilic drug into a neutral ester of markedly different lipophilicity and solubility, fundamentally altering its chromatographic retention, extraction behavior, and metabolic susceptibility . Within regulated pharmaceutical manufacturing, Pravastatin Methyl Ester is catalogued as a specified impurity—Pravastatin EP Impurity F (sodium salt free acid form)—and is used as an analytical reference standard for purity and stability-indicating method development under ICH, USP, and EP frameworks .

Why Pravastatin Sodium Cannot Be Substituted for Pravastatin Methyl Ester in Analytical & Synthetic Workflows


Pravastatin Methyl Ester and pravastatin sodium (CAS 81131-70-6) are chemically distinct entities and cannot be substituted for one another in regulated analytical or preparative applications. The sodium salt is ionized at physiological and typical analytical pH (partition coefficient octanol/water: 0.59 at pH 7.0; water solubility >300 mg/mL), whereas the methyl ester is a neutral, less polar species that partitions into organic phases and exhibits entirely different chromatographic retention . The ester is susceptible to acid- and base-catalyzed hydrolysis, reverting to pravastatin acid and methanol, a degradation pathway absent from the sodium salt . Regulatory compendia explicitly distinguish the ester as a specified impurity requiring independent quantification, meaning that use of the sodium salt as a surrogate standard for the methyl ester in purity testing violates ICH Q3A/B guidelines . These fundamental differences in solubility, stability, and regulatory identity demand that procurement be purpose-matched: pravastatin sodium for clinical formulation and pharmacological studies, and pravastatin methyl ester for impurity profiling, stability-indicating method validation, and synthetic intermediate applications.

Pravastatin Methyl Ester (CAS 81131-72-8): Quantitative Differentiation Evidence vs. Pravastatin Sodium and In-Class Analogs


Partition Coefficient: Pravastatin Methyl Ester vs. Pravastatin Sodium

Pravastatin Methyl Ester is significantly more lipophilic than pravastatin sodium. While pravastatin sodium has a measured octanol/water partition coefficient (log P) of approximately 0.59 at pH 7.0 , pravastatin methyl ester, being a neutral ester lacking the ionized carboxylate, has a predicted log P of approximately 2.2–2.4 . This translates to an approximately 40- to 100-fold increase in octanol partitioning for the ester relative to the sodium salt. The esterification eliminates the negative charge, reducing polarity and enabling efficient extraction into organic solvents—a property absent from the sodium salt, which remains overwhelmingly in the aqueous phase.

Lipophilicity Partition coefficient Physicochemical properties

Regulatory Identity: Pravastatin Methyl Ester as a Specified Impurity vs. Pravastatin Sodium Active Pharmaceutical Ingredient

Pravastatin Methyl Ester is formally designated as Pravastatin EP Impurity F (sodium salt free acid form) under European Pharmacopoeia nomenclature and as Impurity 3 / Impurity 9 in multiple impurity reference standard catalogues . This classification is distinct from pravastatin sodium, which is the active pharmaceutical ingredient (API). Impurity standards for pravastatin methyl ester are manufactured to a purity of ≥95% (HPLC), with comprehensive Structure Elucidation Reports (SER) and certificates of analysis compliant with USP, EP, JP, and BP guidelines . In contrast, pravastatin sodium API is manufactured to a higher purity specification (typically ≥98%) appropriate for clinical use. The regulatory imperative for independent impurity quantification arises because pravastatin is a long-term cardiovascular therapy where impurity levels must be strictly controlled per ICH Q3A/B .

Impurity profiling Pharmaceutical analysis Regulatory compliance

Chromatographic Selectivity: Pravastatin Methyl Ester Resolution from Pravastatin Sodium Under Reversed-Phase HPLC Conditions

The conversion of the ionizable carboxylate group of pravastatin sodium to the neutral methyl ester significantly increases reversed-phase HPLC retention. Under conditions where pravastatin sodium elutes near the void volume due to its high polarity (log P 0.59), pravastatin methyl ester shows substantially greater retention on C18 columns, with capacity factor (k') differences of ≥5–10 units . This retention shift is consistent with the observed relationship between chromatographically determined relative lipophilicity (RM0) and computed log P values across the statin class, where the methyl ester's log D at neutral pH far exceeds that of the sodium salt . The chromatographic selectivity (α) between the two species is therefore sufficient for baseline resolution in validated HPLC methods, enabling simultaneous quantification of the ester impurity alongside the pravastatin API without interference .

HPLC method development Chromatographic separation Purity testing

Hydrolytic Conversion to Active Pravastatin: Quantitative Relevance for Prodrug and Stability Studies

Pravastatin Methyl Ester contains an ester group that is susceptible to acid- and base-catalyzed hydrolysis, yielding pravastatin acid and methanol as the sole degradation products . This contrasts with pravastatin sodium, which is already in the active hydroxy acid form and undergoes different degradation pathways. In forced degradation studies of pravastatin sodium, acidic degradation results in 4.35% drug loss, basic degradation 4.21%, and oxidative stress 2.20% . The methyl ester is expected to exhibit quantitatively greater susceptibility to hydrolytic degradation due to the labile ester bond, making it a more sensitive probe for stability-indicating method validation. For analyte selection, the ester serves as a model for monitoring hydrolytic impurity formation kinetics in drug substance stability programs, providing earlier detection of degradation than monitoring the sodium salt alone .

Hydrolysis Stability testing Prodrug conversion

Aqueous Solubility: Pravastatin Methyl Ester vs. Pravastatin Sodium

Pravastatin sodium is freely soluble in water (>300 mg/mL) due to its ionized carboxylate group . In contrast, pravastatin methyl ester, with the carboxyl group masked as a methyl ester, is predicted to have substantially lower aqueous solubility—likely in the range of 2–20 mg/L based on its higher log P of ~2.2–2.4 . This represents an approximately 15,000- to 150,000-fold difference in aqueous solubility. The ester is expected to be freely soluble in organic solvents such as methanol, acetonitrile, and dichloromethane, in which the sodium salt is practically insoluble . This solubility inversion has direct practical implications for dissolution testing, sample preparation, and analytical method development.

Aqueous solubility Formulation development Sample preparation

Optimal Application Scenarios for Pravastatin Methyl Ester (CAS 81131-72-8) Based on Quantitative Differentiation Evidence


Analytical Quality Control & Impurity Method Validation for Pravastatin Drug Substance/Product

Pravastatin Methyl Ester is the definitive reference standard for developing, validating, and executing HPLC/UPLC purity methods intended to quantify pravastatin methyl ester as a specified impurity (EP Impurity F) in pravastatin sodium drug substance and finished pharmaceutical products. Because the ester and the sodium salt have dramatically different reversed-phase retention (k' difference ≥5–10 units), the methyl ester must be used to establish the retention time marker, perform system suitability testing (resolution, tailing factor), and construct calibration curves for impurity quantification . Its documented regulatory classification under ICH Q3A/B and its availability with a full Structure Elucidation Report (SER) and certificate of analysis make it submission-ready for ANDA and NDA impurity profiling .

Forced Degradation & Stability-Indicating Method Development

The ester bond in pravastatin methyl ester is specifically susceptible to acid- and base-catalyzed hydrolysis, making it a superior stress marker for hydrolytic degradation compared to pravastatin sodium alone . In forced degradation studies per ICH Q1A(R2), the methyl ester can be spiked into pravastatin sodium drug substance and subjected to acid, base, oxidative, thermal, and photolytic stress, with the hydrolysis product (pravastatin acid) quantified by HPLC. Because pravastatin sodium itself exhibits only moderate degradation under forced conditions (acidic: 4.35%, basic: 4.21%), the methyl ester provides a more sensitive and earlier indicator of hydrolytic degradation risk during accelerated and long-term stability programs .

Synthetic Intermediate & Process Impurity Tracking in Pravastatin Manufacturing

During the multi-step synthesis and purification of pravastatin sodium, pravastatin methyl ester may form as a side product via esterification of the terminal carboxyl group with methanol, particularly under acidic work-up conditions . The validated availability of a high-purity pravastatin methyl ester reference standard (purity ≥95% HPLC) enables process chemists to track this process impurity from intermediate stages through to final API, using the known partition coefficient difference to optimize extraction and crystallization steps that selectively remove the ester into the organic phase while retaining pravastatin sodium in the aqueous phase .

Lipophilicity-Base Method Development & Solvent Extraction Optimization

The approximately 40- to 100-fold difference in octanol/water partitioning between pravastatin methyl ester (predicted log P ~2.2–2.4) and pravastatin sodium (log P 0.59) means that the methyl ester partitions efficiently into organic solvents such as dichloromethane, ethyl acetate, and methyl tert-butyl ether, whereas the sodium salt remains in the aqueous phase . This differential partitioning can be exploited to develop selective liquid-liquid extraction (LLE) or solid-phase extraction (SPE) sample preparation protocols for the isolation and enrichment of pravastatin methyl ester from complex matrices, including plasma, urine, and pharmaceutical formulations, where pravastatin sodium would remain unextracted .

Quote Request

Request a Quote for Pravastatin Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.